2-Methyl-4,5-dihydrooxazole-4-carboxylic acid
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Overview
Description
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow processes to enhance safety and efficiency. For instance, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, which mitigates issues like reagent adherence and blockages .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Substitution: Reactions involving nucleophilic substitution at the oxazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Cyclodehydration Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®.
Major Products:
Oxazoles: Formed from the oxidation of oxazolines.
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar core structure but differs in the presence of a pyrrole ring instead of an oxazole ring.
4,5-Dihydro-2-methyl-4-thiazolecarboxylic acid: Contains a thiazole ring, which includes sulfur instead of oxygen.
Uniqueness: 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
114482-46-1 |
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Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8) |
InChI Key |
LTTBGZMDORNBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)C(=O)O |
Origin of Product |
United States |
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